4-Methoxy-3,3-dimethylpiperidine hydrochloride

Description

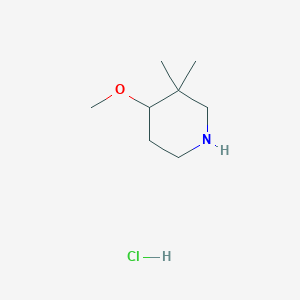

4-Methoxy-3,3-dimethylpiperidine hydrochloride (CAS: 873376-29-5) is a substituted piperidine derivative with the molecular formula C₈H₁₇ClNO and a molecular weight of 193.68 g/mol . The compound features a methoxy group (-OCH₃) at the 4-position and two methyl groups (-CH₃) at the 3- and 3-positions of the piperidine ring. This substitution pattern confers unique steric and electronic properties, making it a candidate for pharmaceutical and chemical synthesis applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-3,3-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2)6-9-5-4-7(8)10-3;/h7,9H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLCZYXBGWNKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864016-46-5 | |

| Record name | 4-methoxy-3,3-dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Methoxy-3,3-dimethylpiperidine hydrochloride typically involves the reaction of 4-methoxy-3,3-dimethylpiperidine with hydrochloric acid to form the hydrochloride salt . The reaction conditions usually include a controlled temperature and pH to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and efficiency .

Chemical Reactions Analysis

4-Methoxy-3,3-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-Methoxy-3,3-dimethylpiperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Methoxy-3,3-dimethylpiperidine HCl | 873376-29-5 | C₈H₁₇ClNO | 193.68 | Methoxy (4-), dimethyl (3,3-) |

| 4-Ethoxy-3,3-dimethylpiperidine HCl | 1803604-57-0 | C₉H₂₀ClNO | 207.72 | Ethoxy (4-), dimethyl (3,3-) |

| 4-(Methoxymethyl)piperidine HCl | 916317-00-5 | C₇H₁₆ClNO | 165.66 | Methoxymethyl (4-) |

| 4-(3-Methoxyphenyl)piperidine HCl | 325808-20-6 | C₁₂H₁₈ClNO | 227.73 | 3-Methoxyphenyl (4-) |

Key Observations :

The methoxymethyl group in 4-(methoxymethyl)piperidine HCl introduces flexibility, which may alter binding interactions in drug-receptor studies . The 3-methoxyphenyl substituent in 4-(3-methoxyphenyl)piperidine HCl adds aromaticity, enabling π-π stacking interactions in receptor-binding applications .

Molecular Weight and Solubility :

Key Insights :

- Pharmaceutical Potential: Fluorinated analogs like methyl 3,3-difluoropiperidine-4-carboxylate HCl (CAS: 1779974-06-9) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

- Safety Profiles: Piperidine derivatives generally show acute toxicity (e.g., harmful if inhaled or ingested), as noted in safety data sheets for related compounds like 4-(diphenylmethoxy)piperidine HCl . However, specific toxicity data for 4-methoxy-3,3-dimethylpiperidine HCl remain undocumented.

Regulatory and Handling Considerations

Biological Activity

4-Methoxy-3,3-dimethylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy group at the 4-position and two methyl groups at the 3-position. This specific arrangement contributes to its reactivity and interaction with biological macromolecules.

The biological activity of 4-Methoxy-3,3-dimethylpiperidine hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The methoxy group can participate in hydrogen bonding, which may enhance binding affinity to target proteins. Such interactions are crucial for modulating cellular processes and influencing pharmacological outcomes.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including 4-Methoxy-3,3-dimethylpiperidine hydrochloride. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction. One study indicated that a related piperidine compound exhibited better cytotoxicity compared to the standard drug bleomycin in FaDu hypopharyngeal tumor cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. These inhibitory effects suggest that 4-Methoxy-3,3-dimethylpiperidine hydrochloride may contribute to cognitive enhancement or protection against neurodegeneration .

Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activities associated with 4-Methoxy-3,3-dimethylpiperidine hydrochloride:

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various piperidine derivatives, including 4-Methoxy-3,3-dimethylpiperidine hydrochloride, against human cancer cell lines. Results demonstrated significant apoptosis induction at low micromolar concentrations.

- Neuroprotective Screening : In a model simulating Alzheimer's disease, the compound showed promising results in reducing AChE activity, indicating potential therapeutic applications in cognitive disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-3,3-dimethylpiperidine hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with substituted piperidine precursors. Key steps include:

- Methoxy group introduction : Alkylation or nucleophilic substitution using methoxide sources under anhydrous conditions .

- Dimethylation : Quaternization of the piperidine nitrogen followed by reduction or alkylation at the 3-position .

- Hydrochloride salt formation : Acidic workup with HCl in polar solvents like ethanol or methanol .

Q. How can researchers characterize the structural and physicochemical properties of 4-methoxy-3,3-dimethylpiperidine hydrochloride?

- Structural confirmation :

- NMR : H and C NMR to confirm methoxy (-OCH) and dimethyl (-CH(CH)) groups. A singlet at ~3.3 ppm (methoxy) and split peaks for dimethyl groups are expected .

- Mass spectrometry : ESI-MS to verify molecular ion [M+H] at m/z 204.2 (free base) and chloride adducts .

- Physicochemical profiling :

- Solubility : Determine via shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Hydrochloride salts generally exhibit high aqueous solubility (>50 mg/mL) .

- Melting point : Differential scanning calorimetry (DSC) to identify decomposition or polymorphic transitions .

Q. What safety protocols are essential for handling 4-methoxy-3,3-dimethylpiperidine hydrochloride in laboratory settings?

- Hazard mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Emergency procedures :

- Skin contact : Wash immediately with soap and water; monitor for irritation (Category 2 skin irritant per GHS) .

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs (H335: May cause respiratory irritation) .

Advanced Research Questions

Q. How does the stereochemistry of 4-methoxy-3,3-dimethylpiperidine hydrochloride influence its biological activity, and what chiral resolution methods are applicable?

- Stereochemical impact : The 3,3-dimethyl group creates a rigid piperidine ring, potentially enhancing binding affinity to targets like GPCRs or ion channels. Enantiomers may exhibit divergent pharmacokinetic profiles .

- Resolution techniques :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases .

- Enzymatic resolution : Lipase-mediated acetylation of racemic mixtures to separate enantiomers .

Q. What strategies can resolve contradictions in reported biological activity data for 4-methoxy-3,3-dimethylpiperidine derivatives?

- Data reconciliation :

- Assay variability : Compare IC values across cell lines (e.g., HEK293 vs. CHO) to identify cell-specific effects .

- Metabolic stability : Test compounds in liver microsomes to assess if differences in CYP450 metabolism explain inconsistent in vivo results .

- Computational modeling : Perform molecular docking (AutoDock Vina) to validate binding poses against target proteins (e.g., σ receptors) and correlate with experimental data .

Q. How can the stability of 4-methoxy-3,3-dimethylpiperidine hydrochloride be evaluated under varying pH and temperature conditions?

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1N HCl/NaOH for 24 hrs; monitor via HPLC for degradation products (e.g., demethylation or ring-opening) .

- Oxidative stress : Expose to 3% HO to assess peroxide-driven decomposition .

- Thermal analysis : TGA to determine decomposition onset temperature (>200°C expected for hydrochloride salts) .

Q. What role does 4-methoxy-3,3-dimethylpiperidine hydrochloride play in modulating enzyme kinetics, and how can this be experimentally validated?

- Mechanistic studies :

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition in real-time .

- Kinetic parameters : Calculate and via Lineweaver-Burk plots for irreversible inhibitors .

- Structural biology : Co-crystallize the compound with target enzymes (e.g., monoamine oxidases) to resolve binding interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.